1'N-苄基生物素

描述

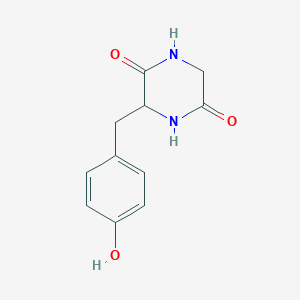

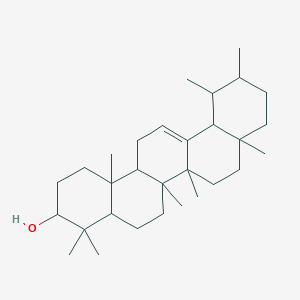

1’N-Benzyl Biotin is a derivative of biotin . Biotin is a water-soluble vitamin and serves as a coenzyme for some carboxylases in humans . 1’N-Benzyl Biotin is used in the novel enantioselective syntheses of (+)-Biotin .

Synthesis Analysis

1’N-Benzyl Biotin is used in the novel enantioselective syntheses of (+)-Biotin . The synthesis of biotin involves several enzymes, and the process can be divided into early and late segments . The early pathway involves the synthesis of pimelate, a 7-carbon α,ω-dicarboxylic acid that contributes 7 of the 10 biotin carbons atoms . The late pathway involves the assembly of the fused rings of the cofactor .Molecular Structure Analysis

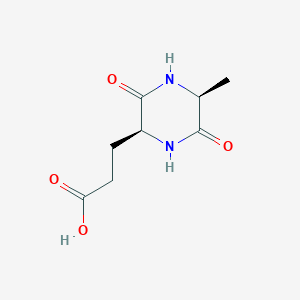

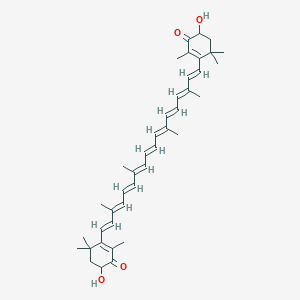

The molecular formula of 1’N-Benzyl Biotin is C17H22N2O3S . The structure of biotin consists of a tetrahydroimidizalone ring fused with an organosulfur-containing tetrahydrothiophene ring that bears a valeric acid substituent .Chemical Reactions Analysis

Biotin-dependent enzymes are involved in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Biotin also acts as a coenzyme for multiple carboxylases in humans, and it changes the irreversible carboxylation of acetyl-CoA to malonyl-CoA .科学研究应用

生物素作为合成中的酰化剂

1'N-苄基生物素是生物素的衍生物,已用于富电子芳香族分子的 Friedel-Crafts 酰化反应中。这个合成过程涉及创造生物素芳烃,它对链霉亲和素(一种结合生物素的蛋白质)表现出高亲和力。Plażuk 等人 (2011 年) 的研究展示了生物素在该化学反应中的成功应用,为创建具有生物化学分析和荧光标记潜在应用的新型生物素化合物的途径 (Plażuk、Zakrzewski 和 Salmain,2011 年)。

生物素在蛋白质固定和成像中的应用

如 1'N-苄基生物素中所见,生物素脲基氮上的苄基取代导致了生物成像中有用的荧光特性。Krishna 等人 (2015 年) 证明了此类生物素衍生物表现出溶剂变色和聚集诱导发射,这对于细胞生物学和成像很有用。生物素化学的这一创新在微观结构图案化和选择性蛋白质固定中可能发挥重要作用 (Krishna 等人,2015 年)。

生物素在药物研究和开发中的应用

在药物研究的背景下,生物素的修饰(如 1'N-苄基生物素)已被用于创建靶向特定蛋白质的抑制剂。Feng 等人 (2016 年) 探索了生物素的 N1-苄基取代的 1,2,3-三唑衍生物作为金黄色葡萄球菌生物素蛋白连接酶 (SaBPL) 的抑制剂。这些化合物表现出有效的抑制活性,突出了生物素衍生物在开发新的药理活性剂中的潜力 (Feng 等人,2016 年)。

生物素在生物材料和表面工程中的应用

生物素衍生物(如聚乳酸-聚乙二醇-生物素的合成)被纳入聚合物中,说明了生物素在创建先进生物材料中的作用。Salem 等人 (2001 年) 详细阐述了聚合物中生物素化的末端基团如何通过链霉亲和素-生物素相互作用产生仿生表面。该应用在表面工程和开发具有特定生物功能的可降解聚合物中具有重要意义 (Salem 等人,2001 年)。

作用机制

Target of Action

1’N-Benzyl Biotin primarily targets enzymes that require biotin as a cofactor. These enzymes include carboxylases such as acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase. These enzymes play crucial roles in fatty acid synthesis, gluconeogenesis, and amino acid metabolism .

Mode of Action

1’N-Benzyl Biotin interacts with its target enzymes by binding to the biotin-binding sites. This binding enhances the catalytic activity of the enzymes, facilitating the carboxylation reactions essential for various metabolic processes. The benzyl group attached to the biotin molecule may increase the affinity or stability of the biotin-enzyme complex, potentially leading to more efficient enzymatic reactions .

Biochemical Pathways

The primary biochemical pathways affected by 1’N-Benzyl Biotin include:

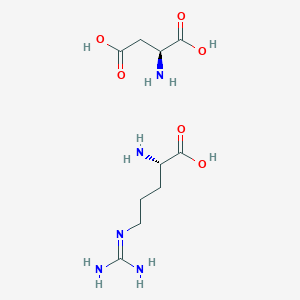

- Amino Acid Metabolism: Propionyl-CoA carboxylase is involved in the metabolism of certain amino acids, converting propionyl-CoA to methylmalonyl-CoA .

Pharmacokinetics

The pharmacokinetics of 1’N-Benzyl Biotin involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, 1’N-Benzyl Biotin enhances the activity of biotin-dependent carboxylases, leading to increased production of key metabolic intermediates. At the cellular level, this results in enhanced fatty acid synthesis, gluconeogenesis, and amino acid metabolism. These effects can contribute to improved energy production and metabolic efficiency .

Action Environment

The efficacy and stability of 1’N-Benzyl Biotin can be influenced by various environmental factors:

- Nutritional Status: Adequate levels of other vitamins and minerals are necessary for the optimal function of biotin-dependent enzymes .

: DrugBank : World Journal of Microbiology and Biotechnology : DrugBank

属性

IUPAC Name |

5-[(3aR,6S,6aS)-3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)19(17(22)18-16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)/t13-,14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFWFILLMGRYPI-DZKIICNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438027 | |

| Record name | 1'N-Benzyl Biotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76335-62-1 | |

| Record name | 1'N-Benzyl Biotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。